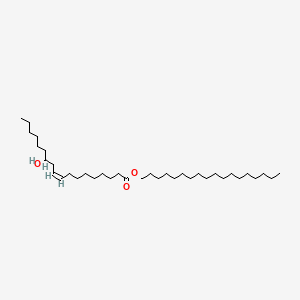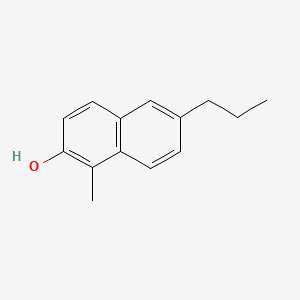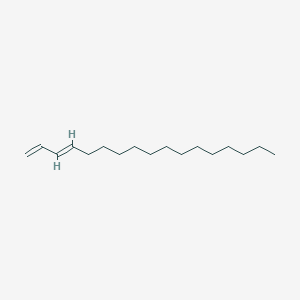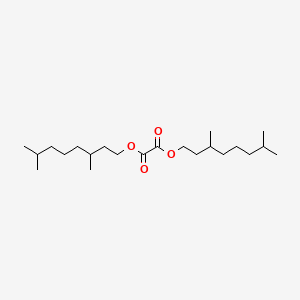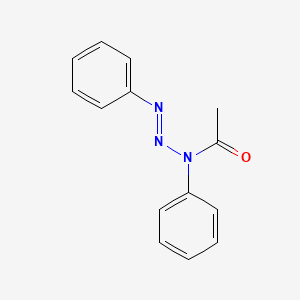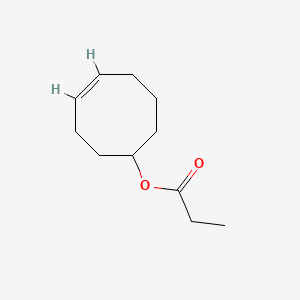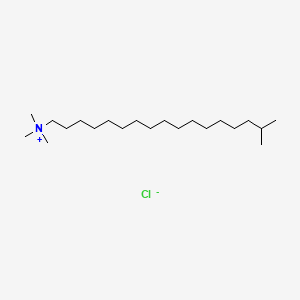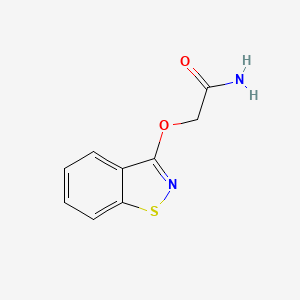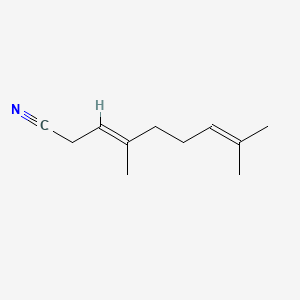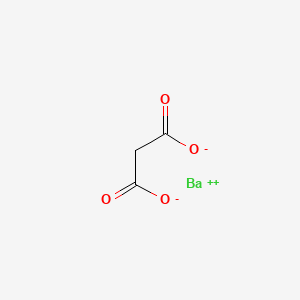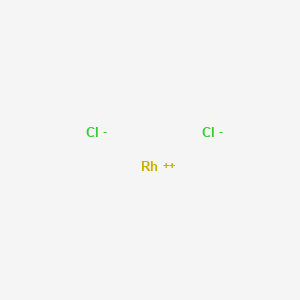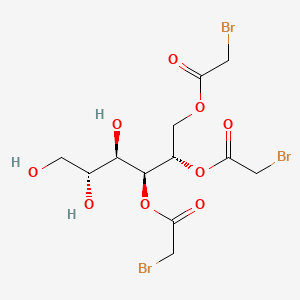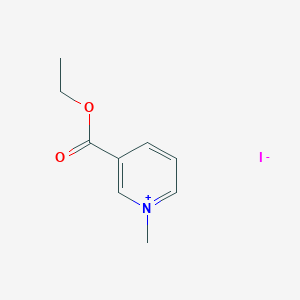
Tri-sec-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-sec-butylphenol is an aromatic compound with the molecular formula C18H30O. It is a derivative of phenol where three hydrogen atoms are replaced by sec-butyl groups. This compound is known for its weak acidic properties and is commonly used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-sec-butylphenol can be synthesized through the alkylation of phenol with sec-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and sec-butyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors where phenol and sec-butyl alcohol are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature to achieve optimal conversion rates. The product is subsequently purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tri-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phenol and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Scientific Research Applications
Tri-sec-butylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as an antioxidant in polymers and other materials to prevent degradation.
Mechanism of Action
The mechanism by which tri-sec-butylphenol exerts its effects involves its interaction with various molecular targets and pathways. As an antioxidant, it can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is primarily due to the presence of the phenolic hydroxyl group, which can undergo redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another phenolic compound with tert-butyl groups instead of sec-butyl groups.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups.
4-tert-butylphenol: A phenolic compound with a single tert-butyl group.
Uniqueness
Tri-sec-butylphenol is unique due to the presence of sec-butyl groups, which impart different steric and electronic properties compared to tert-butyl groups. This difference can influence its reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
31154-98-0 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,3,4-tri(butan-2-yl)phenol |
InChI |
InChI=1S/C18H30O/c1-7-12(4)15-10-11-16(19)18(14(6)9-3)17(15)13(5)8-2/h10-14,19H,7-9H2,1-6H3 |
InChI Key |
PIHPRZNPMVNXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=C(C=C1)O)C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


